

Ethyl 2-amino-1h-imidazole-5-carboxylate CAS number and chemical information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-1h-imidazole-5-carboxylate*

Cat. No.: *B141021*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-amino-1H-imidazole-5-carboxylate

This technical guide provides a comprehensive overview of **Ethyl 2-amino-1H-imidazole-5-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed chemical information, experimental protocols, and insights into its biological significance.

Chemical Information

Ethyl 2-amino-1H-imidazole-5-carboxylate is a substituted imidazole, a class of compounds known for a wide range of biological activities. Its chemical structure, incorporating an amino group and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	149520-94-5	[1] [2] [3]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[1] [2] [3]
Molecular Weight	155.15 g/mol	[1]
IUPAC Name	ethyl 2-amino-1H-imidazole-5-carboxylate	[1]
Synonyms	Ethyl 2-amino-1H-imidazole-4-carboxylate, Ethyl 2-Aminoimidazole-5-carboxylate	[2]
Canonical SMILES	CCOC(=O)C1=CN=C(N1)N	[2]
InChI Key	NGJGNTZJCFFZLK-UHFFFAOYSA-N	[2]

Table 2: Physicochemical Properties

Property	Value	Source(s)
XLogP3	0.3	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Boiling Point	363.6 ± 34.0 °C (Predicted)	
Density	1.318 ± 0.06 g/cm ³ (Predicted)	
pKa	12.21 ± 0.10 (Predicted)	

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **Ethyl 2-amino-1H-imidazole-5-carboxylate** is not readily available in the cited literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The synthesis of 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles, for instance, involves the cyclization of N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines.^[4]

A general approach for the synthesis of the imidazole core often involves the reaction of a dicarbonyl compound with an amine and an aldehyde (Debus synthesis) or variations thereof. For the target molecule, a potential synthetic pathway could involve the reaction of an appropriate glyoxal derivative with guanidine, followed by esterification.

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)

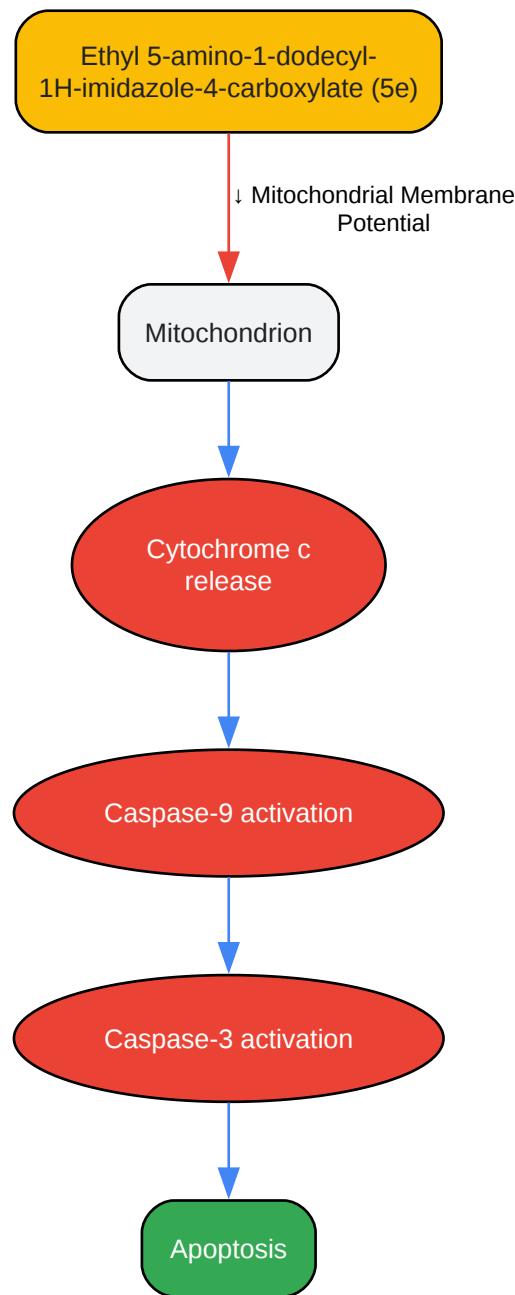
Caption: Proposed workflow for the synthesis of **Ethyl 2-amino-1H-imidazole-5-carboxylate**.

Biological Activity and Drug Development Potential

The imidazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and anti-inflammatory properties.^[5] While the specific biological activity of **Ethyl 2-amino-1H-imidazole-5-carboxylate** is not extensively documented, its derivatives have shown significant promise in anticancer research.

A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed potent antiproliferative activity against several human cancer cell lines.^[6] Notably, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) demonstrated significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells.^[6]

Key findings for the derivative (5e) include:^[6]

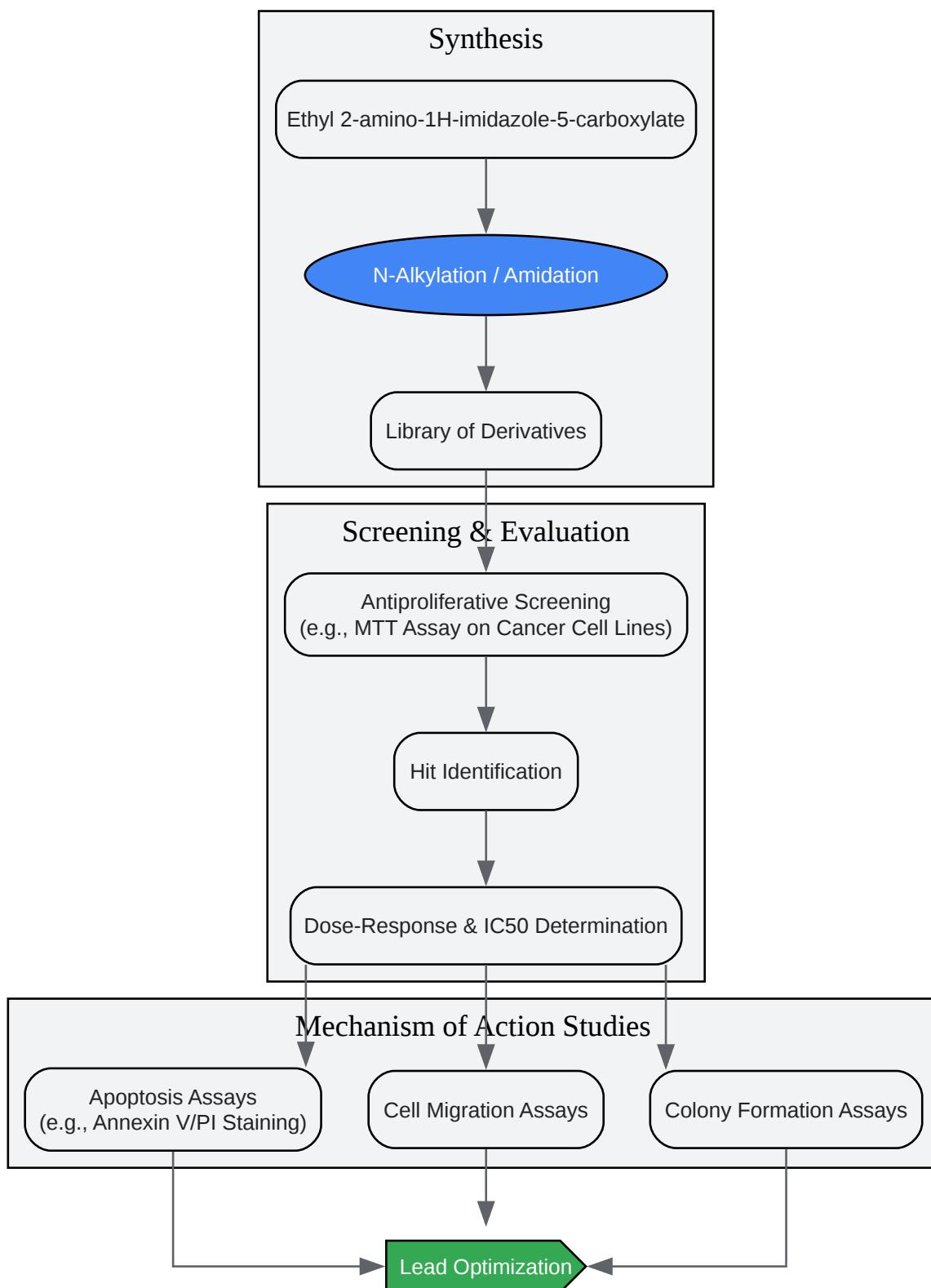

- Potent Cytotoxicity: Exhibited IC_{50} values of $0.737 \pm 0.05 \mu\text{M}$ for HeLa cells and $1.194 \pm 0.02 \mu\text{M}$ for HT-29 cells.

- Inhibition of Tumor Cell Functions: Significantly inhibited colony formation and migration of cancer cells.
- Induction of Apoptosis: Induced early apoptosis in both HeLa and HT-29 cells.
- Mitochondrial Disruption: Caused a dose-dependent reduction in the mitochondrial membrane potential.

These findings suggest that the 5-aminoimidazole carboxylate core is a valuable pharmacophore for the development of novel anticancer agents. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway.

Signaling Pathway Implication:

The induction of apoptosis by the derivative of **Ethyl 2-amino-1H-imidazole-5-carboxylate** suggests its interaction with the intrinsic apoptosis pathway. This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of apoptosis induction by a derivative of the title compound.

Experimental Workflow for Drug Discovery

The utility of **Ethyl 2-amino-1H-imidazole-5-carboxylate** as a building block in drug discovery can be illustrated by a typical experimental workflow for the synthesis and evaluation of novel anticancer agents.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the development of anticancer agents from the title compound.

Conclusion

Ethyl 2-amino-1H-imidazole-5-carboxylate is a valuable heterocyclic compound with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its chemical structure allows for facile derivatization, leading to the generation of libraries of compounds for biological screening. Studies on its N-substituted derivatives have demonstrated potent anticancer activity, primarily through the induction of apoptosis. Further investigation into the synthesis of new derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. asianpubs.org [asianpubs.org]
- 5. scialert.net [scialert.net]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 2-amino-1h-imidazole-5-carboxylate CAS number and chemical information]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141021#ethyl-2-amino-1h-imidazole-5-carboxylate-cas-number-and-chemical-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com